molecular formula C15H16F3N3O3S B4344370 ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate

ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate

Cat. No.: B4344370
M. Wt: 375.4 g/mol
InChI Key: KLDVJEKXAZPDLO-UHFFFAOYSA-N
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Description

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole is synthesized through a cyclocondensation reaction involving hydrazine and an appropriate β-diketone.

  • Step 3: Coupling Reaction

    • The carboxyl group of thiophene derivative is then activated using carbodiimide chemistry, followed by coupling with 1-methyl-3-(trifluoromethyl)-1H-pyrazole to form the carbonyl amino linkage.

  • Step 4: Esterification

    • Final esterification with ethanol under acidic conditions gives ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate.

  • Industrial Production Methods: In industrial settings, continuous flow reactors and automated synthesis platforms are often employed to optimize yield and purity. Conditions such as temperature, pressure, and solvent system are precisely controlled to achieve efficient synthesis at a larger scale.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    • Step 1: Synthesis of Thiophene Derivative

      • Starting with thiophene, selective methylation at the 4 and 5 positions is achieved using methyl iodide under basic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • This compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in sulfoxide or sulfone derivatives.

    • Reduction:

      • Reduction primarily affects the carbonyl group, potentially yielding alcohols.

    • Substitution:

      • Substitution reactions often occur at the thiophene and pyrazole rings, enabling further functionalization.

    Common Reagents and Conditions:

    • Oxidation: Use of peracids or hydrogen peroxide under controlled conditions.

    • Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    • Substitution: Halogenating agents, followed by nucleophilic substitutions.

    Major Products:

    • Oxidized derivatives (sulfoxides, sulfones)

    • Reduced alcohols

    • Substituted thiophenes and pyrazoles

    Scientific Research Applications

    Ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate is extensively used in various fields:

    Chemistry:

    • As a building block for complex organic synthesis due to its multifunctional nature.

    Biology:

    • Studied for its potential bioactivity, including anti-inflammatory and antifungal properties.

    Medicine:

    • Investigated as a candidate for drug development, particularly in targeting specific pathways in cancer and inflammatory diseases.

    Industry:

    • Used in the synthesis of high-performance materials and as a specialty chemical in manufacturing processes.

    Mechanism of Action

    This compound exerts its effects through interaction with specific molecular targets. The pyrazole ring is known to inhibit certain enzymes, while the thiophene moiety can engage in aromatic stacking interactions with biomolecules. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, improving its efficacy.

    Molecular Targets and Pathways:

    • Enzyme inhibition (e.g., cyclooxygenase, lipoxygenase)

    • Interaction with cellular receptors

    • Modulation of signal transduction pathways involved in inflammation and cell proliferation

    Comparison with Similar Compounds

    • Ethyl 3-thiophenecarboxylate

    • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

    • 4,5-dimethylthiophene

    Properties

    IUPAC Name

    ethyl 4,5-dimethyl-2-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]thiophene-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H16F3N3O3S/c1-5-24-14(23)11-7(2)8(3)25-13(11)19-12(22)9-6-10(15(16,17)18)20-21(9)4/h6H,5H2,1-4H3,(H,19,22)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KLDVJEKXAZPDLO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NN2C)C(F)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16F3N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    375.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
    Reactant of Route 2
    Reactant of Route 2
    ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
    Reactant of Route 3
    Reactant of Route 3
    ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
    Reactant of Route 4
    Reactant of Route 4
    ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
    Reactant of Route 5
    Reactant of Route 5
    ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
    Reactant of Route 6
    ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate

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